molecular formula C9H9IO3 B2820087 5-Iodo-2-methoxyphenyl acetate CAS No. 183593-98-8

5-Iodo-2-methoxyphenyl acetate

Cat. No. B2820087
CAS RN: 183593-98-8
M. Wt: 292.072
InChI Key: OYSUHSDINJVPEG-UHFFFAOYSA-N
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Description

“5-Iodo-2-methoxyphenyl acetate” is a chemical compound. It is an acetate derivative of the compound "2-Iodo-5-methoxyphenol" . The compound is related to “2-Iodo-5-methoxyphenol”, which has a molecular formula of C7H7IO2 .


Synthesis Analysis

The synthesis of compounds similar to “this compound” has been studied. For instance, the iodine-initiated cationic skeletal Wagner–Meerwein rearrangement in tetrahydro-3a,6-epoxyisoindol-1-ones has been studied. It was shown that by the action of iodine acetate in acetic anhydride the reaction proceeds regio- and stereoselectively with the formation of 5-iodo-4,6-epoxycyclopenta .


Molecular Structure Analysis

The molecular structure of “this compound” is related to “2-Iodo-5-methoxyphenol”, which has a molecular formula of C7H7IO2 .


Chemical Reactions Analysis

The chemical reactions involving compounds similar to “this compound” have been studied. For instance, the iodine-initiated cationic skeletal Wagner–Meerwein rearrangement in tetrahydro-3a,6-epoxyisoindol-1-ones has been studied .

Mechanism of Action

While the exact mechanism of action for “5-Iodo-2-methoxyphenyl acetate” is not specified, compounds like Idoxuridine, which is an analog of deoxyuridine, inhibit viral replication by substituting itself for thymidine in viral DNA. This in turn inhibits thymidylate phosphorylase and viral DNA polymerases from properly functioning .

Safety and Hazards

The safety data sheet for a related compound, “5-Iodo-2-methylaniline”, indicates that it is toxic if swallowed, may cause an allergic skin reaction, causes serious eye damage, and may cause respiratory irritation .

Future Directions

The future directions of research involving “5-Iodo-2-methoxyphenyl acetate” and similar compounds could involve further exploration of their synthesis, chemical reactions, and potential applications. For instance, a recent study highlighted the synthesis of thiophene derivatives by cyclization of functionalized alkynes .

properties

IUPAC Name

(5-iodo-2-methoxyphenyl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IO3/c1-6(11)13-9-5-7(10)3-4-8(9)12-2/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYSUHSDINJVPEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=CC(=C1)I)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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